molecular formula C17H20N6O2 B2854212 N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-78-5

N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2854212
CAS No.: 1105252-78-5
M. Wt: 340.387
InChI Key: HSOMTJXFVKVBJR-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The presence of the methoxyphenyl and tetrahydrofuran groups could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with a methoxyphenyl group attached at the N4 position and a tetrahydrofuran group attached at the N6 position. The exact structure would need to be confirmed through techniques such as X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies. It’s important to handle all chemical compounds with appropriate safety precautions .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-24-12-6-4-11(5-7-12)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-25-13/h4-7,10,13H,2-3,8-9H2,1H3,(H3,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMTJXFVKVBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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